molecular formula C8H15ClN2O B1486454 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide CAS No. 1096305-49-5

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

Cat. No.: B1486454
CAS No.: 1096305-49-5
M. Wt: 190.67 g/mol
InChI Key: DUZHOMGDQYIRID-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide (Molecular Formula: C8H15ClN2O) is a synthetic intermediate of interest in medicinal chemistry and drug discovery research . Compounds featuring the 2-chloroacetamide group linked to a piperidine scaffold are frequently utilized as key precursors in the synthesis of more complex molecules . The 1-methylpiperidin-4-yl amine moiety is a common structural feature in bioactive compounds, and research into similar structures has shown affinity for neurological targets, such as the glycine transporter 1 (GlyT1) . This suggests potential application for researchers developing and studying novel psychoactive substances or central nervous system (CNS) agents . The reactive chloroacetamide group allows this compound to undergo further chemical modifications, making it a versatile building block for constructing combinatorial libraries or for use in the development of potential radioligands for neuroimaging studies . As a high-quality chemical reagent, it is intended for use in controlled laboratory environments by qualified professionals. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-N-(1-methylpiperidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O/c1-11-4-2-7(3-5-11)10-8(12)6-9/h7H,2-6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZHOMGDQYIRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Preparation

  • Activation of chloroacetyl chloride : Chloroacetyl chloride is added dropwise to a solution of 1-methylpiperidin-4-amine in anhydrous solvent under stirring.
  • Base addition : A stoichiometric amount of base (e.g., triethylamine) is added to neutralize the hydrochloric acid generated and to facilitate the nucleophilic substitution.
  • Reaction monitoring : Thin-layer chromatography (TLC) is used to monitor the progress of the reaction.
  • Work-up : After completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent.
  • Purification : The crude product is purified by recrystallization, commonly using methanol or ethanol.

Reaction Conditions and Yields

Parameter Typical Value
Molar ratio (amine:acid chloride) 1:1 to 1:1.1
Solvent Chloroform, dichloromethane, or THF
Base Triethylamine or potassium carbonate
Temperature Room temperature to reflux
Reaction time 4 to 12 hours
Yield 70% to 94% (depending on purification)

Research Findings and Variations

Base Selection Impact

The use of triethylamine as a base is preferred due to its ability to efficiently scavenge HCl without participating in side reactions. Potassium carbonate has also been reported as an alternative base, particularly in biphasic solvent systems, enhancing yield and purity.

Solvent Effects

Non-polar solvents such as chloroform facilitate the reaction by dissolving both reagents and allowing efficient mixing. Polar aprotic solvents like THF or DMF can be used but may require careful control of moisture to avoid hydrolysis of chloroacetyl chloride.

Purification Techniques

Recrystallization from methanol or ethanol is effective for isolating the pure compound. In some cases, column chromatography is employed to remove minor impurities, especially when oily by-products form.

Comparative Table of Preparation Methods

Method No. Amine Source Acylating Agent Base Solvent Temperature Reaction Time Yield (%) Notes
1 1-methylpiperidin-4-amine Chloroacetyl chloride Triethylamine Chloroform Room temperature 6-10 hours 85-90 Standard method, good yield and purity
2 1-methylpiperidin-4-amine Chloroacetyl chloride Potassium carbonate Dichloromethane Reflux 8-12 hours 88-94 Base variation, slightly higher yield
3 1-methylpiperidin-4-amine Chloroacetyl chloride Triethylamine THF or DMF Room temperature 4-8 hours 70-80 Requires dry conditions, moderate yield

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₈H₁₅ClN₂O
Molecular Weight : 190.67 g/mol
CAS Number : 1096305-49-5
IUPAC Name : 2-chloro-N-(1-methylpiperidin-4-yl)acetamide

The compound features a chloro group attached to an acetamide moiety linked to a piperidine ring. Its structure is crucial for its interaction with biological targets.

Neuropharmacology

This compound has been investigated for its potential in treating neuropsychiatric disorders. Research indicates that it may modulate serotonergic receptor activity, which is beneficial in conditions such as:

  • Schizophrenia
  • Depression
  • Anxiety Disorders
  • Tourette's Syndrome

The compound's ability to act as a monoamine receptor modulator positions it as a candidate for developing new antipsychotic medications .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes, particularly acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's disease. The inhibition of AChE can enhance cholinergic signaling, potentially improving cognitive function in affected individuals.

Anti-inflammatory Properties

Compounds structurally related to this compound have exhibited anti-inflammatory effects. This suggests that the compound may also possess similar properties, making it a candidate for developing treatments for inflammatory conditions .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may demonstrate antimicrobial properties against various bacterial strains. This aspect opens avenues for its application in developing new antibiotics or antimicrobial agents .

Data Table: Structure-Activity Relationship (SAR)

Compound NameStructural FeaturesUnique Attributes
This compoundChloro group on acetamidePotential AChE inhibitor
N-(1-benzyl-piperidin-4-ylmethyl)-2-chloro-N-ethyl-acetamideBenzyl substitutionVariations affect binding affinity
N-(1-thiazol-2-yl-piperidin-4-yl)-acetamideThiazole ring presentEnhanced biological activity

This table illustrates how variations in the structure influence the pharmacological profile and biological activity of related compounds.

Case Study 1: Neuropharmacological Effects

In a study examining the effects of this compound on animal models exhibiting symptoms of schizophrenia, researchers observed significant reductions in hyperactivity and improvements in cognitive tasks. These findings support its potential use as an antipsychotic agent .

Case Study 2: Anti-inflammatory Activity

A series of experiments assessed the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-induced inflammation models. Results indicated a marked decrease in pro-inflammatory cytokines when administered, suggesting therapeutic potential for inflammatory diseases .

Case Study 3: Antimicrobial Efficacy

Research conducted on various bacterial strains revealed that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) indicating strong antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The biological and physicochemical properties of chloroacetamides are highly dependent on the substituent attached to the nitrogen atom. Below is a comparative analysis with key analogs:

Compound Name Substituent on Acetamide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Chloro-N-(1-methylpiperidin-4-yl)acetamide 1-Methylpiperidin-4-yl C₈H₁₅ClN₂O 202.68 Potential use in peptide stapling, drug intermediates
2-Chloro-N-(4-piperidin-1-ylphenyl)acetamide 4-Piperidin-1-ylphenyl C₁₃H₁₆ClN₂O 265.73 Safety hazards include inhalation risks; used in chemical synthesis
2-Chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)acetamide 1-Cyclohexanecarbonylpiperidin-4-yl C₁₄H₂₃ClN₂O₂ 286.80 Predicted pKa = 13.56; high boiling point (509.7°C)
2-Chloro-N-(2-(4-chlorophenyl)ethyl)acetamide 2-(4-Chlorophenyl)ethyl C₁₀H₁₁Cl₂NO 232.10 Anticancer activity against glioma cells
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide 5-Phenyl-1,3,4-thiadiazol-2-yl C₁₀H₈ClN₃OS 253.71 Heterocyclic bioactive scaffold; antimicrobial potential

Key Observations :

  • Piperidine vs. Aromatic Substituents : Piperidine-based derivatives (e.g., 1-methylpiperidin-4-yl) exhibit enhanced solubility and conformational stability compared to aromatic analogs like 2-chloro-N-(2,4-dimethylphenyl)acetamide, which show strong intermolecular hydrogen bonding in crystalline states .
  • Bioactivity: Thiadiazole- or pyridine-containing analogs (e.g., ) demonstrate pronounced anticancer or antimicrobial activity, whereas piperidine derivatives are often prioritized for CNS-targeting drugs due to blood-brain barrier penetration .
  • Synthetic Utility: Compounds like 2-chloro-N-(2-(2-chloro-acetylamino)-ethyl)-acetamide are used in peptide stapling, highlighting the reactivity of the chloroacetamide group in forming covalent bonds with thiols .
Physicochemical Properties
  • Polarity and Solubility : The 1-methylpiperidin-4-yl group increases polarity compared to purely aromatic substituents (e.g., 2-chloro-N-(4-chlorophenyl)acetamide), enhancing water solubility .
  • Thermal Stability : Cyclohexanecarbonyl-substituted analogs exhibit higher boiling points (~500°C) due to increased molecular weight and hydrophobic interactions .

Biological Activity

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a compound belonging to the class of piperidine derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound features a chloro group and an acetamide moiety, which contribute to its reactivity and biological profile. It can participate in various chemical reactions, including nucleophilic substitution and hydrolysis, making it a versatile building block in organic synthesis. The synthesis of this compound can be achieved through several methodologies, often involving chlorination and subsequent amide formation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. It has been investigated for its potential effects on the serotonergic system, particularly as an antagonist at the 5-HT2A serotonin receptor, which plays a crucial role in various physiological processes including mood regulation and pain perception .

Biological Activity

Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits notable antimicrobial and antiviral activities. Studies have shown its effectiveness against various pathogens, suggesting potential applications in treating infectious diseases.

Analgesic Effects
Due to its interaction with pain-related pathways, this compound is being explored for its analgesic properties. It may modulate pain perception by influencing receptor activity within the central nervous system.

Neuropharmacological Effects
Given its structural similarities to other piperidine derivatives, this compound is also being studied for its neuropharmacological effects. Its potential to affect neurotransmitter systems could lead to applications in treating neurological disorders .

Study on Serotonin Receptor Modulation

A study investigating the modulation of serotonin receptors demonstrated that compounds similar to this compound can act as inverse agonists at the 5-HT2A receptor. This activity suggests a mechanism through which the compound could alleviate conditions related to serotonin dysregulation, such as anxiety and depression .

Antimicrobial Efficacy

In vitro studies have shown that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated using standard disk diffusion methods, revealing zones of inhibition comparable to established antibiotics.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism of Action
This compound Antimicrobial, analgesicSerotonin receptor modulation
Chlorpromazine Antipsychotic, anticancerDopamine receptor antagonism
N-Methyl-D-aspartate (NMDA) antagonists NeuroprotectiveNMDA receptor inhibition

Q & A

Q. Q1. What are the standard synthetic routes for 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide?

The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 1-methylpiperidin-4-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane or tetrahydrofuran are used under inert conditions (N₂ atmosphere) at 0–25°C. Post-reaction, the product is isolated via extraction and purified using column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
  • Use Schlenk techniques to exclude moisture, as chloroacetyl chloride is hygroscopic.

Advanced Synthesis

Q. Q2. How can reaction yields be optimized for this compound under varying conditions?

Yield optimization requires systematic parameter screening:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity but complicate purification. Dichloromethane balances reactivity and ease of isolation .
  • Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., over-alkylation), but extended reaction times (~12–24 hrs) are needed for completion.
  • Base Selection : Triethylamine is standard, but stronger bases (e.g., DBU) may improve kinetics. Validate via <sup>1</sup>H NMR to confirm product integrity.

Contradiction Note : While higher temperatures accelerate reactions, they risk decomposition of the piperidine moiety. Pilot studies using Design of Experiments (DoE) are advised .

Structural Characterization

Q. Q3. What spectroscopic and crystallographic methods validate the structure of this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include:
    • Piperidine N–CH₃: δ ~2.3 ppm (singlet).
    • Acetamide carbonyl: δ ~165–170 ppm in <sup>13</sup>C NMR.
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL ) resolves bond angles and hydrogen-bonding patterns. Intermolecular N–H⋯O interactions often stabilize the lattice .
  • Mass Spectrometry : ESI-MS ([M+H]<sup>+</sup>) confirms molecular weight (calc. for C₈H₁₄ClN₂O: 201.08 g/mol).

Advanced Tip : Discrepancies between computed (DFT) and experimental bond lengths may indicate conformational flexibility in the piperidine ring .

Biological Activity

Q. Q4. How to design experiments assessing this compound’s potential as a kinase inhibitor?

  • In vitro Assays : Use purified kinases (e.g., PI3K or MAPK) with ATP-Glo™ luminescence assays to measure IC₅₀. Include controls (e.g., staurosporine) and validate via dose-response curves.
  • SAR Studies : Modify the piperidine’s methyl group or acetamide’s chloro substituent to probe steric/electronic effects. Compare with analogs (e.g., 2-chloro-N-(4-fluorophenyl)acetamide ).

Contradiction Alert : In vitro activity may not translate to in vivo efficacy due to pharmacokinetic limitations (e.g., blood-brain barrier penetration). Pair with ADMET predictions .

Data Analysis

Q. Q5. How to resolve contradictions between computational and experimental solubility data?

  • Experimental Reassessment : Use shake-flask method (UV-Vis or HPLC) in buffers (pH 1–7.4) to account for ionization.
  • Computational Refinement : Apply COSMO-RS models with adjusted parameters for chloroacetamide’s partial charges.
  • Case Study : For 2-chloro-N-(4-nitrophenyl)acetamide, experimental solubility in DMSO was 3× higher than predicted—attributed to π-π stacking interactions not modeled in silico .

Safety and Handling

Q. Q6. What safety protocols are recommended for handling this compound?

  • PPE : Gloves (nitrile), lab coat, and goggles. Use in a fume hood due to potential respiratory irritation.
  • Storage : In airtight containers under argon, away from light (prevents degradation of the chloroacetamide group).
  • Toxicity : While specific data are limited, assume hazards akin to aromatic chloroacetamides (e.g., 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide), including skin sensitization .

Advanced Applications

Q. Q7. Can this compound serve as a ligand in transition-metal catalysis?

The piperidine nitrogen and acetamide oxygen may coordinate to metals (e.g., Pd or Cu). Preliminary studies on analogous compounds (e.g., 2-chloro-N-(pyridyl)acetamides) show moderate catalytic activity in Suzuki-Miyaura couplings. Characterize metal complexes via IR (shift in νC=O to ~1630 cm⁻¹) and cyclic voltammetry .

Methodological Gaps

Q. Q8. What are unresolved challenges in studying this compound’s polymorphic forms?

  • Screening : Use solvent-drop grinding with 20 solvents (e.g., ethanol, acetonitrile) to identify polymorphs.
  • Contradictions : Differing crystallization conditions (e.g., slow evaporation vs. crash cooling) may yield forms with varying bioactivity. Cross-validate via DSC and PXRD .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(1-methylpiperidin-4-yl)acetamide
Reactant of Route 2
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2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

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